Cas no 85013-98-5 (4'-(Trifluoromethoxy)acetophenone)

4'-(Trifluoromethoxy)acetophenone structure
85013-98-5 structure
Produktname:4'-(Trifluoromethoxy)acetophenone
CAS-Nr.:85013-98-5
MF:C9H7F3O2
MW:204.145893335342
MDL:MFCD00042404
CID:60805
PubChem ID:87577644

4'-(Trifluoromethoxy)acetophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4'-Trifluoromethoxyacetophenone
    • 4'-(Trifluoromethoxy)acetophenone
    • 1-(4-(Trifluoromethoxy)phenyl)ethanone
    • 1-[4-(trifluoromethoxy)phenyl]ethanone
    • 4 -(Trifluoromethoxy)acetophenone
    • p-(Trifluoromethoxy)acetophenone
    • 1-[4-(Trifluoromethoxy)phenyl]ethan-1-one
    • 1-[4-(Trifluoromethoxy)phenyl]ethanone (ACI)
    • 1-(4-Trifluoromethoxyphenyl)ethanone
    • 1-[4-(Trifluoromethoxy)phenyl]-1-ethanone
    • 4′-(Trifluoromethoxy)acetophenone
    • EN300-30826
    • 1-(4-Trifluoromethoxy-phenyl)-ethanone
    • MFCD00042404
    • SCHEMBL75853
    • 85013-98-5
    • 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
    • 4`-Trifluoromethoxyacetophenone
    • 4'-(Trifluoromethoxy)acetophenone, 98%
    • 4-trifluoromethoxyacetophenone
    • DTXSID10234076
    • SY016891
    • FS-1026
    • 1-[4-(trifluoromethyloxy)-phenyl]-ethanone
    • 4-(Trifluoromethoxy)acetophenone
    • p-trifluoromethoxyacetophenone
    • C90971
    • ETHANONE, 1-(4-(TRIFLUOROMETHOXY)PHENYL)-
    • AC-3645
    • AKOS009148732
    • CS-B1275
    • EINECS 285-066-0
    • NS00060911
    • DTXCID10156567
    • KHDXVDGFTYOSDD-UHFFFAOYSA-N
    • 4 inverted exclamation mark -(Trifluoromethoxy)acetophenone
    • 4/'-(Trifluoromethoxy)acetophenone
    • DB-001269
    • 0Q4W8V7RF6
    • Ethanone, 1-[4-(trifluoromethoxy)phenyl]-
    • 1-{4-[(trifluoromethyl)oxy]phenyl}ethanone
    • 4\\'-(Trifluoromethoxy)acetophenone
    • T1940
    • UNII-0Q4W8V7RF6
    • W-104098
    • MDL: MFCD00042404
    • Inchi: 1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
    • InChI-Schlüssel: MOEXTBIPPMLEFX-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1C=CC(OC(F)(F)F)=CC=1
    • BRN: 5930486

Berechnete Eigenschaften

  • Genaue Masse: 204.04000
  • Monoisotopenmasse: 204.04
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 205
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 26.3A^2
  • Tautomerzahl: 2
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Farblose bis gelbliche Flüssigkeit
  • Dichte: 1.278 g/mL at 25 °C(lit.)
  • Siedepunkt: 47-49℃/15mm(lit.)
  • Flammpunkt: Fahrenheit: 190.4° f
    Celsius: 88° c
  • Brechungsindex: n20/D 1.455(lit.)
  • PSA: 26.30000
  • LogP: 2.78780
  • Löslichkeit: Nicht bestimmt

4'-(Trifluoromethoxy)acetophenone Sicherheitsinformationen

4'-(Trifluoromethoxy)acetophenone Zolldaten

  • Zolldaten:

    China Zollkodex:

    2914700090

    Übersicht:

    2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

    Zusammenfassung:

    HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

4'-(Trifluoromethoxy)acetophenone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A013001632-1g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 97%
1g
$1490.00 2023-08-31
eNovation Chemicals LLC
D397547-25g
4-(Trifluoromethoxy)acetophenone
85013-98-5 97%
25g
$185 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T17950-100g
4-(Trifluoromethoxy)acetophenone
85013-98-5 98%
100g
¥178.0 2023-09-06
Enamine
EN300-30826-10g
1-[4-(trifluoromethoxy)phenyl]ethan-1-one
85013-98-5 96%
10g
$32.0 2023-09-05
Alichem
A013001632-500mg
4'-(Trifluoromethoxy)acetophenone
85013-98-5 97%
500mg
$847.60 2023-08-31
Fluorochem
001407-25g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
25g
£15.00 2022-03-29
Chemenu
CM255292-1000g
1-(4-(Trifluoromethoxy)phenyl)ethanone
85013-98-5 95%
1000g
$262 2021-06-16
Ambeed
A421321-1g
1-(4-(Trifluoromethoxy)phenyl)ethanone
85013-98-5 98%
1g
$5.0 2025-02-27
Fluorochem
001407-10g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
10g
£10.00 2022-03-29
abcr
AB104246-50 g
4-(Trifluoromethoxy)acetophenone, 98%; .
85013-98-5 98%
50 g
€64.90 2023-07-20

4'-(Trifluoromethoxy)acetophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  0 °C; overnight, rt
Referenz
Identification of new aryl hydrocarbon receptor (AhR) antagonists using a zebrafish model
Jeong, Jieun; et al, Bioorganic & Medicinal Chemistry, 2019, 27(19),

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
2.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Phosphinic acid, phenyl-, octyl ester ;  rt; 15 h, 130 °C
Referenz
Clean Oxidation of (Hetero)benzylic Csp3-H Bonds with Molecular Oxygen
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(12), 10293-10298

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  64 h, reflux
2.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
3.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
3.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
4.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3)
Referenz
Aromatic substitution. 53. Electrophilic nitration, halogenation, acylation, and alkylation of (α,α,α-trifluoromethoxy)benzene
Olah, George A.; et al, Journal of the American Chemical Society, 1987, 109(12), 3708-13

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Boron trifluoride ,  Hydrofluoric acid
Referenz
Hydrofluoric acid-boron trifluoride catalyzed acylation of trifluoromethoxybenzene
Desbois, Michel, Bulletin de la Societe Chimique de France, 1986, (6), 885-90

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Solvents: 1,4-Dioxane ;  60 h, 80 °C; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
Referenz
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
2.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
3.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  0 °C → rt; 24 h, rt
2.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
2.2 Solvents: 1,4-Dioxane ;  60 h, 80 °C; rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
Referenz
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 30 min, rt
Referenz
Design, synthesis and pharmacology of 1,1-bistrifluoromethylcarbinol derivatives as liver X receptor β-selective agonists
Koura, Minoru; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(13), 2668-2674

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: Palladium ,  Graphene (graphene oxide) Solvents: Acetonitrile ,  Water ;  30 min, 25 °C
1.2 Reagents: Hydrogen peroxide ;  12 h, 55 °C
Referenz
Efficient Palladium(0) supported on reduced graphene oxide for selective oxidation of olefins using graphene oxide as a 'solid weak acid'
Gao, Xi; et al, Catalysis Communications, 2019, 122, 73-78

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
Referenz
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride ,  Copper(I) triflate Solvents: Acetonitrile ;  1 h, 25 °C; 25 °C → -40 °C
1.2 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  -40 °C; 12 h, -40 °C
Referenz
Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates
Yang, Shaoqiang; et al, Angewandte Chemie, 2019, 58(23), 7840-7844

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: tert-Butyl methyl ether ;  24 h, 60 °C
1.2 Reagents: Acetic acid ,  Sodium nitrite ;  24 h, 60 °C
Referenz
Access to Ketones through Palladium-Catalyzed Cross-Coupling of Phenol Derivatives with Nitroalkanes Followed by Nef Reaction
He, Xiaoyu; et al, European Journal of Organic Chemistry, 2022, 2022(35),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Copper ;  3 h, 190 °C
2.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
3.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
4.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
5.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
5.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
Referenz
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 18-Crown-6 ,  1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Water ;  24 h, 25 °C
Referenz
Decatungstate-mediated solar photooxidative cleavage of C=C bonds using air as an oxidant in water
Xie, Pan; et al, Green Chemistry, 2021, 23(16), 5936-5943

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
2.1 Reagents: Cesium fluoride ,  Copper(I) triflate Solvents: Acetonitrile ;  1 h, 25 °C; 25 °C → -40 °C
2.2 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  -40 °C; 12 h, -40 °C
Referenz
Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates
Yang, Shaoqiang; et al, Angewandte Chemie, 2019, 58(23), 7840-7844

4'-(Trifluoromethoxy)acetophenone Raw materials

4'-(Trifluoromethoxy)acetophenone Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
sfd10514
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
A19722
Reinheit:99%
Menge:500g
Preis ($):184.0